Methicillin
Overview
Description
It was discovered in 1960 and was primarily used to treat infections caused by certain gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . Meticillin is particularly notable for its resistance to penicillinase, an enzyme produced by some bacteria that inactivates penicillin .
Mechanism of Action
Target of Action
Methicillin, a β-lactam antibiotic of the penicillin class, primarily targets the penicillin-binding proteins (PBPs) in bacteria . These proteins are essential for the synthesis of the bacterial cell wall . This compound is particularly effective against Staphylococcus aureus .
Mode of Action
This compound acts by inhibiting the synthesis of bacterial cell walls . It inhibits the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria . This is achieved by binding to and competitively inhibiting the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting the PBPs, this compound prevents the formation of peptidoglycan cross-links, which are crucial for maintaining the structural integrity of the bacterial cell wall .
Pharmacokinetics
It is metabolized in the liver, with 20-40% of the drug being metabolized . The elimination half-life of this compound is between 25-60 minutes, and it is primarily excreted through the kidneys .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, this compound-resistant Staphylococcus aureus (MRSA) has evolved in response to selective pressures within healthcare, community, and livestock settings . MRSA has increased biofilm formation as a multifaceted virulence and defensive mechanism, enabling the bacterium to thrive in harsh conditions .
Biochemical Analysis
Biochemical Properties
Methicillin acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria . It does this by binding to and competitively inhibiting the transpeptidase enzyme .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes . It is less active compared to other penicillins that face antimicrobial resistance due to β-lactamase . It can be administered only parenterally, and has a higher frequency of interstitial nephritis, an otherwise-rare adverse effect of penicillins .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and competitively inhibiting the transpeptidase enzyme The inhibition of this enzyme prevents the cross-linkage between the linear peptidoglycan polymer chains, thereby inhibiting the synthesis of bacterial cell walls .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies . Increased consumption of antibiotics, including this compound, has been associated with greater resistance at the individual patient level but also at the community, country, and regional levels .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, animal models in the PK/PD evaluation of antimicrobial therapy have proven to be a critical element in drug development and dosing refinement for numerous infectious diseases .
Metabolic Pathways
This compound is involved in the metabolic pathway of bacterial cell wall synthesis . It inhibits the transpeptidase enzyme, which plays a crucial role in the cross-linkage of peptidoglycan polymer chains, a major component of the bacterial cell wall .
Transport and Distribution
It is known that this compound is not orally absorbed and is metabolized hepatically, with 20-40% of it being excreted renally .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the site of bacterial cell wall synthesis where it exerts its inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meticillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The key steps involve the acylation of 6-aminopenicillanic acid with 2,6-dimethoxybenzoyl chloride under basic conditions to form meticillin . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of meticillin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as crystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Meticillin undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Beta-lactamase enzymes, water, and mild acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Scientific Research Applications
Meticillin has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Meticillin is part of a group of beta-lactam antibiotics that includes several similar compounds:
Oxacillin: Similar to meticillin but has a different side chain, making it more resistant to beta-lactamase enzymes.
Nafcillin: Another penicillinase-resistant penicillin with a different side chain, used to treat similar infections.
Cloxacillin: Similar to meticillin but with a chlorine atom in its structure, providing enhanced stability.
Dicloxacillin: A derivative of cloxacillin with two chlorine atoms, offering even greater resistance to beta-lactamase.
Flucloxacillin: Similar to cloxacillin but with a fluorine atom, providing additional stability and resistance.
Meticillin’s uniqueness lies in its historical significance as one of the first penicillinase-resistant antibiotics and its role in the development of subsequent beta-lactam antibiotics .
Biological Activity
Methicillin, a beta-lactam antibiotic, was developed to combat infections caused by penicillin-resistant strains of Staphylococcus aureus. Although its clinical use has diminished due to the emergence of this compound-resistant Staphylococcus aureus (MRSA), understanding its biological activity remains crucial for antibiotic research and development.
This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against Gram-positive bacteria. However, MRSA strains have developed resistance through the acquisition of the mecA gene, which encodes for PBP2a, a variant that this compound cannot effectively bind.
Antibacterial Efficacy
The effectiveness of this compound can be quantified using various metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes key findings regarding the antibacterial activity of this compound against different strains:
Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Resistance |
---|---|---|---|
This compound-sensitive S. aureus | <0.5 | 1 | Sensitive |
This compound-resistant S. aureus | >4 | >8 | Resistant |
Vancomycin-sensitive MRSA | <0.5 | 1 | Sensitive |
Vancomycin-resistant MRSA | >32 | >64 | Resistant |
Data indicate that while this compound is effective against this compound-sensitive strains, its efficacy diminishes significantly against MRSA, necessitating alternative treatment options such as vancomycin or linezolid for resistant infections .
Case Studies
Several case studies illustrate the clinical implications of this compound resistance:
- Case Study on Wound Infection : A patient with a wound infection caused by MRSA was treated with vancomycin and amikacin after confirming resistance to this compound. The treatment was guided by susceptibility testing, which showed MIC values for various antibiotics, highlighting the importance of tailored antibiotic therapy .
- Osteomyelitis Outcomes : A study analyzing outcomes in patients with S. aureus osteomyelitis found that those infected with MRSA had a significantly higher rate of persistent infections compared to those with this compound-sensitive strains (24.4% vs. 11.5%, p = 0.004). This underscores the clinical challenges posed by this compound resistance .
Research Findings
Recent research has focused on alternative therapeutic strategies to combat MRSA:
- Novel Antimicrobial Compounds : A study reported new classes of antimicrobial agents that demonstrated potent activity against MRSA with MIC values as low as 3.125 μg/ml, significantly lower than those for traditional antibiotics like this compound .
- Tamoxifen Derivatives : Another investigation into tamoxifen derivatives revealed antibacterial activity against MRSA, with MIC values ranging from 16 to >64 μg/mL. These compounds showed potential for increasing membrane permeability in bacterial cells, suggesting a novel mechanism of action .
Properties
IUPAC Name |
(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23)/t11-,12+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQXTJLFIWVMTO-TYNCELHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
132-92-3 (mono-hydrochloride salt, hydrate), 7246-14-2 (mono-hydrochloride salt, monohydrate) | |
Record name | Methicillin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023284 | |
Record name | Methicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Meticillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015541 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
FINE, WHITE, CRYSTALLINE POWDER; FREELY SOL IN METHANOL, PYRIDINE; SLIGHTLY SOL IN PROPYL AND AMYL ALCOHOL, ETHYLENE CHLORIDE; INSOL IN BENZENE; ODORLESS OR HAVING SLIGHT ODOR /METHICILLIN SODIUM/, 3.10e-01 g/L | |
Record name | METHICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3121 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Meticillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015541 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Similar to other beta-lactam antimicrobials, meticillin blocks synthesis of the bacterial cell wall. Meticillin stops cross-linkage between the peptidoglycan polymer chains, which make up a large portion of gram-positive bacterial cell walls. It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidogylcan synthesis., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |
Record name | Meticillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01603 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3121 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
61-32-5 | |
Record name | Methicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methicillin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meticillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01603 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methicillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q91FH1328A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3121 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Meticillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015541 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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